![molecular formula C8H13N3O2 B13169018 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
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Overview
Description
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a bicyclic compound featuring a spirocyclic core with two fused four-membered rings (spiro[4.4]) and two nitrogen atoms in the 1,3-positions of the diazaspiro system. The aminomethyl (-CH2NH2) substituent at position 6 distinguishes it from other spirocyclic derivatives. Its molecular formula is inferred as C9H13N3O2 (based on structural analogs) with a molecular weight of approximately 195.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. This process is promoted by phosphorus pentoxide (P2O5), which facilitates the cyclization step . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Ring size variations : Compounds like 1,3-diazaspiro[4.5]decane-2,4-dione (spiro[4.5] vs. spiro[4.4]) exhibit altered ring strain and conformational flexibility, impacting receptor binding .
Pharmacological and Functional Comparisons
Anticonvulsant Activity
- 3-(4-Chlorobenzyl)-1,3-diazaspiro[4.4]nonane-2,4-dione demonstrated potent anticonvulsant effects in the subcutaneous metrazole (sc. Met) test, with ED50 values < 100 mg/kg .
- N-(4-Methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione showed efficacy in the maximal electroshock seizure (MES) test, highlighting the importance of aryl substituents at position 3 .
Antiplatelet and 5-HT2A Receptor Antagonism
- 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (spiro[4.5]) inhibited collagen-induced platelet aggregation (IC50 = 27.3 μM), outperforming sarpogrelate (IC50 = 66.8 μM) .
- 3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 88808-40-6) may exhibit similar receptor interactions due to its halogenated aryl group, though its specific activity is undocumented .
Enzyme Binding and Pharmacokinetics
- Lipinski’s Rule Compliance: The aminomethyl group in the main compound may improve solubility compared to analogs like bis(2-ethylhexyl) phthalate (Lipinski violations due to high hydrophobicity) .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Anticonvulsant activity in spiro[4.4] derivatives is maximized with electron-withdrawing groups (e.g., CF3) at the para position of aryl moieties .
- Ring Size : Spiro[4.5] derivatives (e.g., 1,3-diazaspiro[4.5]decane-2,4-dione) exhibit enhanced conformational flexibility, improving receptor fit for 5-HT2A antagonism .
- Hydrophilicity: The aminomethyl group in the main compound may reduce metabolic clearance compared to methyl or benzyl-substituted analogs, though this requires experimental validation .
Biological Activity
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione, also referred to as 7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS Number: 2680532-11-8), is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and possible therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C8H14ClN3O2, with a molecular weight of 219.67 g/mol. The compound features a spirocyclic structure that contributes to its unique biological activity.
Research indicates that compounds with the diazaspiro structure often exhibit various mechanisms of action relevant to different biological targets:
- Sigma Receptor Ligands : Compounds related to diazaspiro structures have shown significant binding affinities for sigma receptors (SR), which are implicated in pain modulation and neuroprotection. For instance, derivatives of 2,7-diazaspiro[4.4]nonane have been characterized as potent ligands for sigma receptors with affinities in the nanomolar range (e.g., Ki values ranging from 1.8 to 11 nM) .
- Inhibition of Enzymes : Some studies suggest that similar compounds may inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are crucial in obesity and metabolic syndrome . For example, certain diazaspiro compounds have shown IC50 values less than 100 nM against these targets.
2. Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Anti-obesity : The compound's potential in treating obesity is linked to its ability to inhibit ACC and antagonize neuropeptide Y (NPY), which regulates appetite and energy homeostasis .
- Analgesic Activity : As a sigma receptor ligand, it may possess analgesic properties beneficial in pain management . In vivo studies have demonstrated that related compounds can achieve significant antiallodynic effects at low doses.
- Neuroprotective Effects : The interaction with sigma receptors suggests potential neuroprotective roles, making it a candidate for further exploration in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of diazaspiro compounds:
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
9-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c9-4-5-2-1-3-8(5)6(12)10-7(13)11-8/h5H,1-4,9H2,(H2,10,11,12,13) |
InChI Key |
JHUGQAVXQZPQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)C(=O)NC(=O)N2)CN |
Origin of Product |
United States |
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